5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-14(11,12)6-2-3-9-7(4-6)8(10)5-13-9;/h2-4,8H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRMAWHGZUQOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve the use of microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .
Chemical Reactions Analysis
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
1.1 Antidepressant Activity
Research indicates that derivatives of benzofuran compounds exhibit antidepressant-like effects. The structural characteristics of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that benzofuran derivatives can enhance mood and alleviate symptoms of depression in animal models .
1.2 Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of benzofuran derivatives. The compound has shown promise in inhibiting the growth of specific cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis and cell cycle arrest. In vitro studies indicate that 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride could be effective against breast and lung cancer cells .
1.3 Neuroprotective Effects
The neuroprotective potential of this compound is under exploration, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .
Case Studies
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in tumor growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be compared with other benzofuran derivatives, such as benzothiophene and indole derivatives. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For instance, benzothiophene derivatives are known for their anticancer properties, while indole derivatives have a wide range of biological activities, including antiviral and anti-inflammatory effects . The unique methylsulfonyl group in 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride contributes to its distinct chemical and biological properties .
Biological Activity
5-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-3-yl)-N-methoxymethanamine hydrochloride |
| PubChem CID | 134691145 |
| Appearance | Powder |
Biological Activity Overview
5-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. The following sections delve into specific studies and findings related to these activities.
Anti-inflammatory Activity
Research indicates that compounds similar to 5-methanesulfonyl derivatives exhibit significant anti-inflammatory effects. For instance, a study highlighted the ability of certain benzofuran derivatives to inhibit pro-inflammatory cytokines in vitro. This suggests that 5-methanesulfonyl derivatives could be effective in managing inflammatory conditions.
Neuroprotective Effects
In a study involving BV-2 microglial cells, it was found that related compounds demonstrated neuroprotective properties at concentrations as low as 0.01 μM. These findings suggest that the compound may help mitigate neuroinflammation and protect neuronal health, making it a candidate for treating neurodegenerative diseases .
Anticancer Potential
The anticancer potential of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has also been explored. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, a compound with structural similarities exhibited an IC50 value of approximately 26 µM against A549 lung cancer cells . This suggests that modifications to the benzofuran structure could enhance anticancer activity.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
- Neuroprotective Study :
- Anticancer Research :
Q & A
Q. What are the key structural characterization techniques for confirming the identity of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the benzofuran backbone, methanesulfonyl substituent, and amine hydrochloride moiety. Compare chemical shifts with analogous compounds (e.g., 5-methoxy derivatives in ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) to validate the molecular formula (C₉H₁₂ClNO₃S).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in diisopropyl ether (as in ) and analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Profiling: Test in polar (water, DMSO) and nonpolar solvents (dichloromethane, hexane) using UV-Vis spectroscopy or gravimetric analysis. Note that hydrochloride salts typically exhibit higher aqueous solubility.
- Stability Studies: Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 50°C), and light exposure. Monitor decomposition via HPLC or LC-MS.
Q. What synthetic routes are reported for benzofuran-3-amine derivatives, and how can they be adapted for this compound?
Methodological Answer:
- Core Synthesis: Start with 2,3-dihydrobenzofuran-3-amine (). Introduce the methanesulfonyl group via sulfonation using methanesulfonyl chloride in anhydrous dichloromethane (analogous to sulfonylations in ).
- Purification: Use column chromatography (hexane/ethyl acetate gradients, as in ) to isolate intermediates. Final hydrochloride salt formation involves treating the free base with HCl in ethanol.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., dihedral angles, packing interactions) be resolved for structurally similar compounds?
Methodological Answer:
- Case Study: Compare the title compound’s crystal structure with analogs like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (). Discrepancies in dihedral angles (e.g., 80.96° vs. other sulfonyl derivatives) may arise from steric effects or electronic differences.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict preferred conformations and compare with experimental data. Address contradictions by refining hydrogen-bonding networks (e.g., C–H···O interactions in ).
Q. What strategies optimize the yield of the methanesulfonyl substitution step while minimizing side reactions?
Methodological Answer:
- Reaction Optimization:
- Temperature Control: Perform sulfonation at 0–5°C to reduce over-sulfonation (common in electron-rich aromatics).
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity (as in for furanone synthesis).
- Byproduct Analysis: Use LC-MS to identify side products (e.g., disulfonated derivatives) and adjust stoichiometry (≤1.1 eq sulfonylating agent).
Q. How can researchers validate the biological activity of this compound in vitro, given its structural similarity to known bioactive amines?
Methodological Answer:
- Target Selection: Prioritize receptors with affinity for benzofuran amines (e.g., serotonin or dopamine receptors).
- Assay Design:
- Binding Assays: Use radioligand displacement (e.g., ³H-LSD for 5-HT receptors).
- Functional Assays: Measure cAMP accumulation or calcium flux in HEK293 cells expressing target GPCRs.
- Control Compounds: Include structurally related amines (e.g., 4-fluoro or 4-chloro derivatives in ) to establish structure-activity relationships (SAR).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%) for similar compounds?
Methodological Answer:
- Source Comparison: Cross-reference analytical methods (e.g., HPLC vs. NMR purity). Vendors often report "≥95%" without disclosing detection limits ( vs. ).
- In-House Validation: Repurify commercial samples via recrystallization (methanol/water) and reanalyze using orthogonal methods (e.g., elemental analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
